
Ethyl 3-aminoacrylate
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Overview
Description
Ethyl 3-amino acrylate is an organic compound with the molecular formula C5H9NO2 It is a derivative of acrylic acid and contains both an amino group and an ester group
Preparation Methods
Ethyl 3-amino acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Cyclization Reactions
Ethyl 3-aminoacrylate serves as a precursor for heterocyclic compounds through intramolecular cyclization:
Mechanistic Highlights :
-
Pyrrole formation involves conjugate addition followed by cyclization under copper catalysis .
-
Pyrimidine synthesis proceeds via acetylation at the amino group, followed by cyclodehydration.
Spiro Annulation
This compound participates in domino reactions to construct spirocyclic architectures. A notable example is its reaction with 2-amino-N-arylbenzamides:
Reaction Pathway :
-
Cyclization : Reacts with oxalyl chloride to form intermediate A (Scheme 1) .
-
Spiro Annulation : Intermediate A reacts with 2-aminobenzamides under ZnCl₂ catalysis (20°C, 3CN-1,4-dioxane) to yield spiro[pyrrole-2'-quinazoline] derivatives .
Substrate | Catalyst | Time | Yield |
---|---|---|---|
2-Amino-N-phenylbenzamide | ZnCl₂ | 2 hr | 82% |
Oxidation and Reduction
The dual functional groups enable selective transformations:
Oxidation
-
Amino Group : Oxidized to nitro derivatives using KMnO₄/H₂SO₄.
-
Double Bond : Epoxidation with mCPBA (meta-chloroperbenzoic acid) yields oxirane intermediates.
Reduction
-
Ester Group : Reduced to primary alcohol using LiAlH₄ (THF, 0°C).
-
Enamine System : Hydrogenation (H₂/Pd-C) saturates the double bond, forming ethyl 3-aminopropionate.
Nucleophilic Substitution
The amino group acts as a nucleophile in alkylation and acylation reactions:
Reagent | Product | Application |
---|---|---|
Acetyl chloride | N-Acetyl-3-aminoacrylate | Bioactive compound precursor |
Benzyl bromide | N-Benzyl derivative | Polymer modification |
Key Example : Reaction with acetyl chloride in pyridine yields N-acetylated products, which are intermediates in anticancer drug synthesis.
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic or basic conditions:
Conditions | Product | Yield |
---|---|---|
6M HCl, reflux | 3-Aminoacrylic acid | 90% |
NaOH (aq), room temp | Sodium 3-aminoacrylate | 85% |
Hydrolyzed products serve as ligands in coordination chemistry or monomers for biodegradable polymers .
Michael Additions
This compound acts as a Michael donor in conjugate additions:
Example : Reaction with methyl vinyl ketone (MVK) in THF catalyzed by DBU yields γ-keto-β-amino esters, pivotal in natural product synthesis .
Synthetic Methodology
Industrial Synthesis :
Scientific Research Applications
Synthesis of Ethyl 3-Aminoacrylate
The synthesis of this compound can be achieved through several methods:
- Direct Reaction : One common method involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions, often requiring a catalyst and elevated temperatures to ensure complete conversion.
- Nucleophilic Substitution : Another approach utilizes ethyl 3-bromoacrylate, which undergoes nucleophilic substitution with an amine to yield the desired product.
- Industrial Methods : In industrial settings, continuous flow reactors are frequently employed to optimize yield and purity by providing precise control over reaction conditions such as temperature and pressure.
Chemical Reactions
This compound is capable of undergoing various chemical reactions due to the presence of both the amino and ester functional groups:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The ester group can be reduced to form corresponding alcohols.
- Substitution : The amino group participates in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.
- Polymerization : The compound can undergo free radical polymerization, leading to polymers with unique properties.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Varies based on substrate |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Basic conditions |
Polymerization | Free radical initiators | Elevated temperature |
Scientific Research Applications
This compound has a wide array of applications across various scientific domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for complex organic molecules including heterocycles and natural product analogs. Its dual functional groups allow for diverse synthetic pathways.
Biology
- Development of Bioactive Molecules : The compound is utilized in synthesizing enzyme inhibitors and receptor modulators, which are critical in drug discovery processes. Its structural properties enable it to interact effectively with biological targets.
Medicine
- Pharmaceutical Applications : this compound is explored for potential use in designing anticancer and antimicrobial agents. Its derivatives have shown promising biological activity against various pathogens.
Industry
- Production of Specialty Chemicals : This compound is employed in creating coatings, adhesives, and polymers with specific functional properties. Its reactivity allows it to be tailored for various industrial applications.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown substantial inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of ethyl 3-amino acrylate involves its reactivity with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to modify biological pathways and chemical processes, making it a valuable tool in research and industry.
Comparison with Similar Compounds
Ethyl 3-amino acrylate can be compared with other similar compounds such as methyl 3-amino acrylate and ethyl 3-amino butyrate. While these compounds share similar functional groups, ethyl 3-amino acrylate is unique in its reactivity and versatility. Its specific structure allows for a broader range of chemical reactions and applications, making it a preferred choice in many research and industrial settings.
Similar compounds include:
- Methyl 3-amino acrylate
- Ethyl 3-amino butyrate
- Ethyl 2-amino acrylate
These compounds can be used in similar applications but may differ in their reactivity and physical properties.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
InChI Key |
FABIVEGAPONRAI-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/N |
Canonical SMILES |
CCOC(=O)C=CN |
Origin of Product |
United States |
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